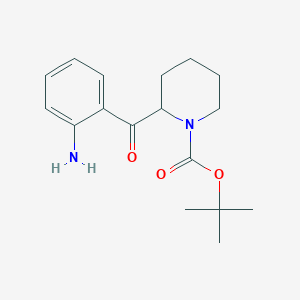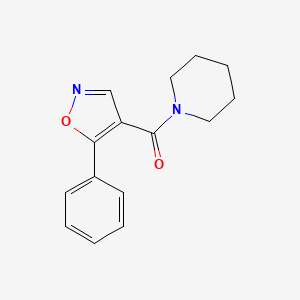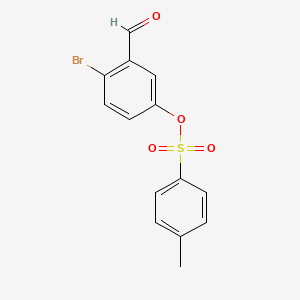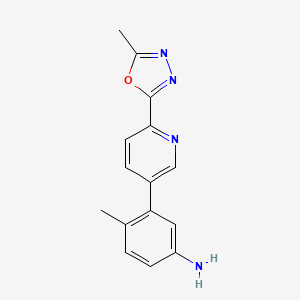![molecular formula C11H23ClO B13873010 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)
1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane is an organic compound with a complex structure that includes a chlorine atom, an alkyl chain, and an ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane typically involves the reaction of 1-chloroheptane with 2-methylpropan-2-ol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the alcohol to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or other reduced compounds.
Scientific Research Applications
1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ether linkages or as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane involves its interaction with molecular targets through its functional groups. The chlorine atom and ether linkage can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Chloro-2-methyl-2-phenylpropane
- 1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]heptane
Comparison: 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane is unique due to its specific combination of functional groups and molecular structure. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C11H23ClO |
|---|---|
Molecular Weight |
206.75 g/mol |
IUPAC Name |
1-chloro-7-[(2-methylpropan-2-yl)oxy]heptane |
InChI |
InChI=1S/C11H23ClO/c1-11(2,3)13-10-8-6-4-5-7-9-12/h4-10H2,1-3H3 |
InChI Key |
KKNSOFUZWXRYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)

![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)





![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)




![[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
